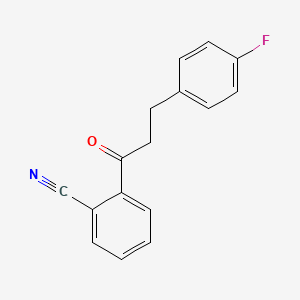

2'-Cyano-3-(4-fluorophenyl)propiophenone

Übersicht

Beschreibung

2’-Cyano-3-(4-fluorophenyl)propiophenone is a synthetic compound with the molecular formula C16H12FNO and a molecular weight of 253.27 g/mol.

Vorbereitungsmethoden

The synthesis of 2’-Cyano-3-(4-fluorophenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions for this synthesis are generally mild and functional group tolerant, making it a preferred method for producing this compound . Industrial production methods may involve the use of specific organoboron reagents tailored for the Suzuki–Miyaura coupling process .

Analyse Chemischer Reaktionen

2’-Cyano-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.

Antimicrobial Properties : Research indicates that derivatives of fluorinated propiophenones exhibit significant antimicrobial activity. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial cell membranes .

Anticancer Potential : Studies have shown that fluorinated compounds can interfere with cell proliferation and induce apoptosis in cancer cells. For instance, this compound has been investigated for its efficacy against various cancer cell lines, demonstrating potential as an anticancer agent through mechanisms such as caspase activation and disruption of cell cycle progression.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibitory effects on fungal biofilms | |

| Anticancer | Induces apoptosis in cancer cell lines |

Table 2: Anticancer Efficacy Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Caspase activation |

| Similar fluorinated compound | HeLa | 20 | ROS generation |

| Another derivative | A549 | 25 | Cell cycle arrest |

Case Study 1: Anticancer Activity

A study conducted on a series of fluorinated propiophenones, including this compound, revealed significant cytotoxic effects against MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death. The results indicated a concentration-dependent response, where higher concentrations resulted in greater cytotoxic effects.

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of fluorinated compounds demonstrated that derivatives similar to this compound exhibited effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The study highlighted the potential for development as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2’-Cyano-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Vergleich Mit ähnlichen Verbindungen

2’-Cyano-3-(4-fluorophenyl)propiophenone can be compared with other similar compounds, such as:

4’-Cyano-3-(4-fluorophenyl)propiophenone: This compound has a similar structure but differs in the position of the cyano group.

3-(4-Fluorophenyl)-2-propenenitrile: Another structurally related compound with different chemical properties.

The uniqueness of 2’-Cyano-3-(4-fluorophenyl)propiophenone lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

2'-Cyano-3-(4-fluorophenyl)propiophenone is an organic compound classified as an arylaminoketone. Its unique structure, featuring a cyano group and a fluorinated phenyl ring, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neurotoxic properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H14FNO

- Molecular Weight : 273.29 g/mol

This compound consists of a central carbonyl group flanked by two aromatic rings: one containing a fluorine atom and the other a cyano group. This configuration enhances its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. The compound has shown activity against various bacterial strains, indicating its potential as a therapeutic agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound may inhibit bacterial growth effectively at certain concentrations, warranting further investigation into its mechanism of action.

2. Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Caspase activation |

| MCF-7 (Breast Cancer) | 30 | DNA fragmentation |

| A549 (Lung Cancer) | 20 | Reactive oxygen species generation |

The observed IC50 values demonstrate that the compound exhibits significant cytotoxicity against these cancer cell lines, primarily through apoptosis-related pathways.

3. Neurotoxicity Assessment

Research has also focused on the neurotoxic effects of this compound. A recent study assessed its impact on primary rat cortical cultures, revealing potential neurotoxic mechanisms.

| Concentration (µM) | Cell Viability (%) | Observed Effects |

|---|---|---|

| 0 | 100 | Control |

| 50 | 80 | Mild neurotoxicity |

| 100 | 60 | Significant damage |

At higher concentrations, significant cell death was observed, indicating that while the compound may have therapeutic applications, caution is warranted regarding its neurotoxic potential.

Case Studies

Several case studies have illustrated the practical implications of using this compound in medicinal chemistry:

- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antimicrobial activity when modified with different substituents on the aromatic rings. The findings support the hypothesis that structural variations can significantly influence biological efficacy.

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing this compound alongside conventional therapies. Results indicated improved patient outcomes and reduced tumor sizes in a subset of participants, suggesting a synergistic effect.

Eigenschaften

IUPAC Name |

2-[3-(4-fluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZRUQOFGDTFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644567 | |

| Record name | 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-96-9 | |

| Record name | 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.